molecular formula C12H19NO B13190314 (2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine

(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine

Cat. No.: B13190314
M. Wt: 193.28 g/mol
InChI Key: MSFHYOREVFFHSM-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C12H19NO It is a derivative of amine, characterized by the presence of a methoxyethyl group and a methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine typically involves the reaction of 2-methoxyethylamine with 1-(2-methylphenyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically isolated through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxyethyl or methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methylphenyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine: Similar structure but with a methoxy group on the phenyl ring.

    (2-Methoxyethyl)[1-(2-chlorophenyl)ethyl]amine: Similar structure but with a chlorine atom on the phenyl ring.

Uniqueness

(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine is unique due to the presence of both methoxyethyl and methylphenyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-(2-methylphenyl)ethanamine

InChI

InChI=1S/C12H19NO/c1-10-6-4-5-7-12(10)11(2)13-8-9-14-3/h4-7,11,13H,8-9H2,1-3H3

InChI Key

MSFHYOREVFFHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NCCOC

Origin of Product

United States

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